
5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of this compound is based on the THIQ scaffold, which is a key fragment of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
The chemical reactions involving THIQ derivatives often involve the functionalization of the C(1) position . For instance, multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted .作用机制
Target of Action
1,2,3,4-Tetrahydroisoquinolines (THIQs) are a significant structural motif of various natural products and therapeutic lead compounds . They are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiqs are known to interact with their targets through various mechanisms . For instance, N-benzyl THIQs are known to function as antineuroinflammatory agents
Biochemical Pathways
Thiqs are known to be involved in various biochemical pathways due to their broad range of applications
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It’s worth noting that the compound is insoluble in water , which could impact its action in aqueous environments.
实验室实验的优点和局限性
One advantage of using 5-Br-7-MeO-THIQ in lab experiments is its high affinity for sigma-1 receptors. This allows for specific targeting of these receptors and studying their downstream effects. Additionally, it has been shown to have low toxicity in animal models, making it a viable option for in vivo studies. However, one limitation of using 5-Br-7-MeO-THIQ is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are various future directions for the study of 5-Br-7-MeO-THIQ. One direction is to further investigate its potential use in studying sigma-1 receptors and their downstream effects. Additionally, it could be studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, its anti-inflammatory effects could be further investigated for potential use in treating inflammatory diseases. Overall, 5-Br-7-MeO-THIQ has shown promise as a potential tool for scientific research and warrants further investigation.
合成方法
The synthesis of 5-Br-7-MeO-THIQ involves the reaction of 2-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline with sodium methoxide in methanol. This results in the formation of 5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline in good yield. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
5-Br-7-MeO-THIQ has been studied for its potential use in scientific research due to its unique properties. It has been shown to have a high affinity for sigma-1 receptors, which are located in the endoplasmic reticulum of cells. Sigma-1 receptors play a role in various physiological processes such as calcium signaling, protein folding, and lipid metabolism. Therefore, 5-Br-7-MeO-THIQ has been investigated for its potential use in studying these processes.
安全和危害
While specific safety and hazard information for 5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is not available, general precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment should be taken .
属性
IUPAC Name |
5-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZABFRVUKMKTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

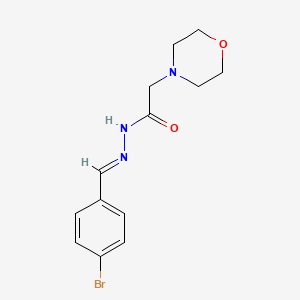
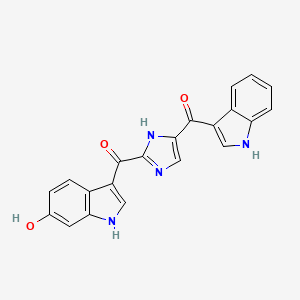
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2951091.png)
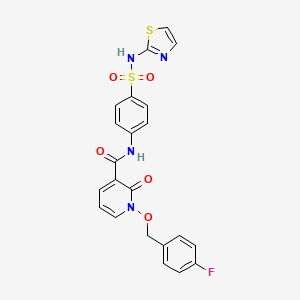
![[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2951095.png)
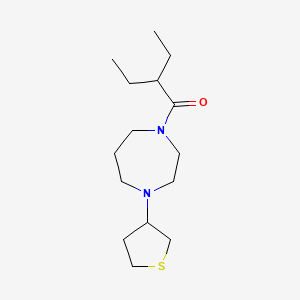
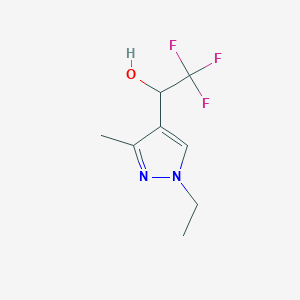

![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2951100.png)
![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2951102.png)
![4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2951104.png)
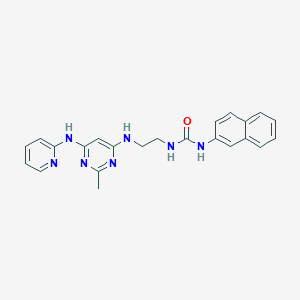
![1,1-Dioxo-N-[(5-phenylsulfanylfuran-2-yl)methyl]thiolan-3-amine;hydrochloride](/img/structure/B2951107.png)
